molecular formula C9H10OS B15400074 4-Penten-2-one, 1-(3-thienyl)- CAS No. 205745-04-6

4-Penten-2-one, 1-(3-thienyl)-

Cat. No.: B15400074
CAS No.: 205745-04-6
M. Wt: 166.24 g/mol
InChI Key: JDTSSMLRKHSFOR-UHFFFAOYSA-N
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Description

Overview of Ketone-Containing Unsaturated Hydrocarbons in Organic Synthesis.

Ketones are organic compounds characterized by a carbonyl group (C=O) bonded to two other carbon atoms. wikipedia.org When a ketone also contains carbon-carbon double or triple bonds, it is referred to as an unsaturated ketone. wikipedia.org A particularly important class of these are α,β-unsaturated ketones, where the double bond is conjugated with the carbonyl group. wikipedia.org This arrangement leads to unique reactivity, making them susceptible to nucleophilic attack at the β-carbon, a type of reactivity known as vinylogous. wikipedia.org

The synthesis of unsaturated ketones can be achieved through various methods, including the aldol (B89426) condensation, Knoevenagel condensation, and the hydration of alkynes. wikipedia.orgyoutube.comncert.nic.in For instance, the reaction of acetaldehyde (B116499) and acetone (B3395972) can produce trans-3-penten-2-one. orgsyn.org These compounds are valuable intermediates in organic synthesis, serving as building blocks for more complex molecules. mdpi.com

Significance of Thiophene (B33073) Derivatives in Contemporary Chemical Research.

Thiophene (C₄H₄S) is a five-membered heterocyclic compound containing a sulfur atom. rroij.com It is an aromatic compound, exhibiting stability and undergoing extensive substitution reactions. rroij.com Thiophene and its derivatives are found in various natural and synthetic compounds and have garnered significant attention in medicinal and pharmaceutical chemistry due to their diverse biological activities. nih.govresearchgate.net

Research has shown that thiophene derivatives possess a wide range of pharmacological properties, including anti-inflammatory, antimicrobial, anticancer, and antioxidant activities. nih.govresearchgate.nettaylorandfrancis.com This broad spectrum of activity makes them attractive candidates for drug discovery and development. nih.gov Furthermore, thiophene derivatives are utilized in material science as components of organic semiconductors, corrosion inhibitors, and in the development of liquid crystals. researchgate.netnih.gov

Rationale for Comprehensive Investigation of 4-Penten-2-one (B1216878), 1-(3-thienyl)-.

The compound 4-Penten-2-one, 1-(3-thienyl)- combines the structural features of both an unsaturated ketone and a thiophene derivative. The presence of the thienyl group, specifically attached at the 3-position, introduces the potential for the biological and material properties associated with thiophenes. The pentenone backbone, with its reactive carbonyl and alkene functionalities, provides a scaffold for further chemical modifications and synthetic applications. A comprehensive investigation of this specific molecule is warranted to understand how the interplay between these two functional motifs influences its chemical properties and potential applications.

Existing Literature Landscape for Related Unsaturated Ketones and Thienyl Compounds.

The literature provides a solid foundation for understanding the components of 4-Penten-2-one, 1-(3-thienyl)-. There is extensive research on the synthesis and reactions of α,β-unsaturated ketones, including chalcones, which are 1,3-diaryl-2-propen-1-ones. researchgate.net The synthesis of various heterocyclic compounds from these unsaturated ketones has been well-documented. researchgate.net

Data Tables

Table 1: Properties of Related Compounds

Compound NameCAS NumberMolecular FormulaMolar Mass ( g/mol )Key Properties
3-Acetylthiophene (B72516)1468-83-3C₆H₆OS126.18Solid, Boiling Point: 210 °C, Melting Point: 61-62 °C nih.govthegoodscentscompany.com
4-Amino-3-penten-2-one1118-66-7C₅H₉NO99.13Also known as Acetylacetonamine dcfinechemicals.com
trans-3-Penten-2-one---C₅H₈O84.12UV max: 220 nm orgsyn.org
3-(4-methyl-3-pentenyl)thiophene62429-57-6C₁₀H₁₄S---Found in hops thegoodscentscompany.com

Properties

CAS No.

205745-04-6

Molecular Formula

C9H10OS

Molecular Weight

166.24 g/mol

IUPAC Name

1-thiophen-3-ylpent-4-en-2-one

InChI

InChI=1S/C9H10OS/c1-2-3-9(10)6-8-4-5-11-7-8/h2,4-5,7H,1,3,6H2

InChI Key

JDTSSMLRKHSFOR-UHFFFAOYSA-N

Canonical SMILES

C=CCC(=O)CC1=CSC=C1

Origin of Product

United States

Advanced Synthetic Methodologies for 4 Penten 2 One, 1 3 Thienyl

Retrosynthetic Analysis and Strategic Disconnections

Retrosynthetic analysis is a foundational technique in planning organic syntheses, where a target molecule is deconstructed into simpler, commercially available starting materials. ethz.chamazonaws.comscitepress.org For 4-penten-2-one (B1216878), 1-(3-thienyl)-, a primary disconnection strategy involves breaking the bond between the carbonyl carbon and the adjacent methylene (B1212753) group (C2-C3 bond). This approach points to a 1,3-difunctional compound precursor, suggesting an aldol-type reaction as a key synthetic step. ethz.ch

Another strategic disconnection can be made at the C1-C2 bond, adjacent to the thiophene (B33073) ring. This disconnection suggests a coupling reaction between a thienyl organometallic reagent and a suitable pentenone derivative. The choice of disconnection is critical and often aims to simplify the structure into readily available fragments, favoring a convergent synthesis where larger building blocks are combined late in the synthesis. ethz.chamazonaws.com

A plausible retrosynthetic pathway for 4-Penten-2-one, 1-(3-thienyl)- is outlined below:

Figure 1: Retrosynthetic Analysis of 4-Penten-2-one, 1-(3-thienyl)-

Generated mermaid

Development of Novel Synthetic Pathways to the 4-Penten-2-one, 1-(3-thienyl)- Scaffold

The development of new synthetic routes for compounds like 4-penten-2-one, 1-(3-thienyl)- often involves exploring various reaction types, including condensation and cross-coupling reactions.

A common approach for synthesizing α,β-unsaturated ketones is through an aldol (B89426) condensation reaction. youtube.com In the context of 4-penten-2-one, 1-(3-thienyl)-, this would involve the reaction of a 3-thienyl-substituted aldehyde or ketone with a suitable carbonyl compound. For instance, the condensation of 3-acetylthiophene (B72516) with an appropriate aldehyde could be a viable route. researchgate.net

Alternatively, transition-metal-catalyzed cross-coupling reactions provide a powerful tool for forming the key carbon-carbon bonds. organic-chemistry.org A palladium-catalyzed coupling of a 3-thienylboronic acid or its ester with a suitable enone precursor could be employed. univ.kiev.ua

Optimization of Reaction Parameters (Temperature, Pressure, Solvent Systems, Catalysts)

The efficiency of a synthetic protocol is highly dependent on the optimization of reaction parameters. rsc.org For aldol condensations, temperature and the choice of base or acid catalyst are crucial. Solvent-free conditions, where reactants are ground together, have been shown to be effective for similar chalcone (B49325) syntheses, often leading to higher yields and shorter reaction times.

In cross-coupling reactions, the choice of catalyst, ligand, solvent, and temperature significantly impacts the yield and selectivity. researchgate.net For instance, in a Suzuki-type coupling, the palladium source (e.g., Pd(OAc)2, Pd2(dba)3) and the phosphine (B1218219) ligand (e.g., tri(2-furyl)phosphine) must be carefully selected to achieve optimal results. researchgate.net The use of polar aprotic solvents like DMF can also be beneficial. researchgate.net

Table 1: Illustrative Optimization of a Hypothetical Cross-Coupling Reaction for the Synthesis of a Thiophene Derivative researchgate.net

EntryCatalyst (mol%)Ligand (mol%)SolventTemperature (°C)Yield (%)
1Pd2(dba)3 (2.5)-THF60Low
2Pd2(dba)3 (2.5)-THF80Moderate
3Pd2(dba)3 (2.5)-DMF80Improved
4Pd2(dba)3 (2.5)TFP (5.0)DMF8045
5Pd2(dba)3 (2.5)TFP (15.0)DMF8060
6Pd2(dba)3 (2.5)TFP (15.0)DMF8074

This table is a hypothetical representation based on general principles of reaction optimization and does not represent actual experimental data for the synthesis of 4-Penten-2-one, 1-(3-thienyl)-.

Mechanistic Investigations of Proposed Synthetic Transformations

Understanding the reaction mechanism is crucial for optimizing a synthesis. For an aldol condensation, the mechanism involves the formation of an enolate from one carbonyl compound, which then acts as a nucleophile, attacking the carbonyl carbon of the second reactant. This is followed by dehydration to yield the α,β-unsaturated ketone.

In a palladium-catalyzed cross-coupling reaction, the mechanism typically involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. The specific intermediates and transition states will depend on the chosen catalyst system and substrates.

Exploration of Stereoselective Approaches (e.g., Enantioselective Synthesis of Chiral Analogues if applicable)

While 4-penten-2-one, 1-(3-thienyl)- itself is achiral, the development of stereoselective methods is important for creating chiral analogues, which can have distinct biological activities. beilstein-journals.org Enantioselective synthesis can be achieved by using chiral catalysts, auxiliaries, or reagents. beilstein-journals.org For instance, a stereoselective reduction of a precursor diketone or a stereoselective aldol reaction using a chiral catalyst could introduce a stereocenter into the molecule. sciforum.net The synthesis of pinane-based 2-amino-1,3-diols showcases the use of stereoselective transformations to create complex chiral structures. beilstein-journals.org

Green Chemistry Principles in the Synthesis of 4-Penten-2-one, 1-(3-thienyl)-

The application of green chemistry principles aims to design chemical processes that are environmentally benign. rasayanjournal.co.insemanticscholar.org This includes the use of safer solvents, renewable starting materials, and catalytic methods to reduce waste. rasayanjournal.co.inunito.it

Solvent-free reactions, such as grinding reactants together, can significantly reduce the environmental impact of a synthesis. The use of water as a solvent is another green approach that is being explored for various organic transformations, including the synthesis of 1,4-diketones. unito.itrsc.org

Catalyst Development for Sustainable Synthesis

A key area of green chemistry is the development of sustainable catalysts. This includes the use of abundant and less toxic metals as catalysts, as well as the development of recyclable catalysts. diva-portal.org For instance, iron-catalyzed reactions are gaining attention as a more sustainable alternative to those using precious metals like palladium. diva-portal.org

The immobilization of catalysts on solid supports is another strategy to improve sustainability, as it allows for easy separation and reuse of the catalyst. diva-portal.org Biocatalysts, such as enzymes, also offer a green alternative for certain transformations, often operating under mild conditions with high selectivity. rsc.org The development of robust biocatalysts for continuous flow synthesis represents a significant advancement in sustainable chemical production. rsc.org

Solvent Minimization and Alternative Media (e.g., Aqueous, Solid-State, Flow Chemistry)

The reduction of volatile organic solvents is a cornerstone of green chemistry, aiming to minimize environmental impact and improve process safety. For the synthesis of 4-Penten-2-one, 1-(3-thienyl)-, which would traditionally be prepared via a Claisen-Schmidt condensation of 3-thenaldehyde and acetone (B3395972) in an organic solvent, several advanced methodologies can be envisioned.

Aqueous Synthesis: The use of water as a reaction medium is highly desirable due to its non-toxic, non-flammable, and inexpensive nature. For the synthesis of chalcones and related α,β-unsaturated ketones, aqueous conditions have been successfully employed. Often, a surfactant is used to facilitate the reaction between poorly soluble organic reactants. For instance, the Mizoroki-Heck reaction, a plausible route to unsaturated ketones, has been effectively carried out in aqueous media using a palladium catalyst with a water-soluble ligand. frontiersin.org A hypothetical aqueous synthesis of 4-Penten-2-one, 1-(3-thienyl)- could involve the reaction of 3-thenaldehyde and acetone in water with a base catalyst, potentially with the aid of a phase-transfer catalyst or surfactant to enhance miscibility and reaction rates.

Solid-State Synthesis: Solvent-free, or solid-state, reactions represent another avenue for greening the synthesis of 4-Penten-2-one, 1-(3-thienyl)-. These reactions are typically carried out by grinding the solid reactants together, sometimes with a solid support or catalyst. Microwave irradiation is often used in conjunction with solid-state synthesis to accelerate reaction times. nih.gov For example, the synthesis of various chalcones has been achieved with high yields in minutes by reacting aryl aldehydes and ketones on an alumina (B75360) support under microwave irradiation, completely eliminating the need for a solvent. nih.gov This approach could be directly applicable to the synthesis of 4-Penten-2-one, 1-(3-thienyl)-.

Flow Chemistry: Continuous flow chemistry offers significant advantages in terms of safety, efficiency, and scalability. pharmasalmanac.comarborpharmchem.com In a flow system, reactants are continuously pumped through a reactor, where they mix and react. The high surface-area-to-volume ratio in flow reactors allows for excellent heat and mass transfer, enabling precise control over reaction conditions and often leading to higher yields and purities in shorter reaction times. acs.orgcetjournal.it The synthesis of various ketones has been successfully demonstrated in flow, including multi-step sequences. acs.orgacs.org A flow process for 4-Penten-2-one, 1-(3-thienyl)- could involve pumping a stream of 3-thenaldehyde and a stream of acetone with a base catalyst into a heated reactor coil, with the product emerging continuously. This would not only minimize solvent use but also allow for safer handling of potentially exothermic reactions. cetjournal.it

Table 1: Comparison of Synthetic Methodologies for α,β-Unsaturated Ketones

Methodology Typical Solvent(s) Key Advantages Potential for 4-Penten-2-one, 1-(3-thienyl)-
Traditional Batch Ethanol, Methanol, THF Well-established, simple setup High solvent usage, potential for side reactions
Aqueous Synthesis Water, often with surfactant Environmentally benign, improved safety High, especially with a suitable catalyst system
Solid-State (Microwave) None Rapid reaction times, no solvent waste High, based on precedent for similar chalcones nih.gov
Flow Chemistry Minimal solvent required Enhanced safety, scalability, and control pharmasalmanac.comarborpharmchem.com Very high, allows for process intensification

Scale-Up and Process Intensification Studies for Industrial Relevance

The transition from laboratory-scale synthesis to industrial production requires careful consideration of process scalability and intensification. Process intensification aims to develop smaller, more efficient, and more sustainable manufacturing processes. pharmafeatures.comcetjournal.it

For the industrial production of 4-Penten-2-one, 1-(3-thienyl)-, several key aspects of process intensification would be critical:

Continuous Manufacturing: As discussed, shifting from batch to continuous flow processing is a primary strategy for process intensification. cetjournal.itpharmafeatures.com This approach allows for the production of large quantities of material in a smaller footprint with improved consistency and safety. pharmasalmanac.com The development of a continuous flow synthesis for 4-Penten-2-one, 1-(3-thienyl)- would be a significant step towards its industrial viability.

Catalyst Optimization and Recovery: If a catalytic method is employed (e.g., a palladium-catalyzed cross-coupling), the choice of catalyst and its lifecycle are crucial for cost-effectiveness and sustainability. Heterogeneous catalysts or catalysts immobilized on a solid support are particularly attractive for industrial applications as they can be easily separated from the product and potentially recycled. For instance, in the context of the Heck reaction, palladium nanoparticles on various supports have been shown to be effective and recyclable. frontiersin.org

Process Analytical Technology (PAT): The implementation of PAT involves the use of in-line and on-line analytical tools to monitor and control the reaction in real-time. This allows for a deeper understanding of the process and ensures consistent product quality, which is a key tenet of Quality-by-Design (QbD) in the pharmaceutical industry. pharmafeatures.com

Table 2: Key Considerations for Scale-Up and Process Intensification

Parameter Traditional Batch Approach Process Intensification Approach Relevance to 4-Penten-2-one, 1-(3-thienyl)-
Production Mode Batch or semi-batch processing cetjournal.it Continuous flow manufacturing arborpharmchem.compharmafeatures.com Flow chemistry offers significant advantages for safety and scalability.
Reaction Control Bulk heating/cooling, manual sampling Precise temperature control, automated monitoring (PAT) pharmafeatures.com Improved control can lead to higher purity and yield.
Catalyst System Homogeneous catalysts, often single-use Heterogeneous or immobilized catalysts, catalyst recycling Reduces cost and environmental impact of metal catalysts.
Solvent Usage High solvent volumes relative to product Minimized solvent use, potential for solvent recycling Aligns with green chemistry principles and reduces waste.
Safety Risks associated with large volumes of hazardous materials Smaller reactor volumes, better heat management pharmasalmanac.comcetjournal.it Inherently safer processes, especially for exothermic reactions.

Comprehensive Spectroscopic and Structural Elucidation

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Advanced NMR spectroscopy would be the cornerstone for the complete structural assignment of 1-(3-thienyl)-4-penten-2-one. A combination of one-dimensional (1D) and two-dimensional (2D) NMR techniques would be essential to unambiguously determine the connectivity and spatial arrangement of all atoms in the molecule.

High-Resolution 1D and 2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Complete Structural Assignment and Conformational Analysis

¹H NMR Spectroscopy: The 1D ¹H NMR spectrum would provide initial information on the number of different proton environments and their multiplicities. For 1-(3-thienyl)-4-penten-2-one, one would expect to see distinct signals for the protons on the thiophene (B33073) ring, the methylene (B1212753) group adjacent to the thiophene, the methylene group of the pentenone moiety, and the terminal vinyl protons. The chemical shifts and coupling constants (J-values) would offer clues about the electronic environment and neighboring protons.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum would reveal the number of unique carbon atoms. Key signals would include those for the carbonyl carbon, the carbons of the thiophene ring, and the carbons of the pentenyl chain.

2D NMR Spectroscopy:

COSY (Correlation Spectroscopy): This experiment would establish the connectivity between protons that are coupled to each other, typically through two or three bonds. For instance, it would show correlations between the protons of the vinyl group and the adjacent methylene protons.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates each proton signal with the signal of the carbon atom to which it is directly attached. This would allow for the definitive assignment of the ¹H and ¹³C signals for each CH, CH₂, and CH₃ group.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are separated by two or three bonds. This is crucial for piecing together the molecular skeleton. For example, HMBC would show correlations between the protons on the thiophene ring and the carbonyl carbon, confirming the connection between the two fragments.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close to each other in space, regardless of whether they are directly bonded. NOESY data would be instrumental in determining the preferred conformation of the molecule, such as the orientation of the thiophene ring relative to the pentenone chain.

A hypothetical table of expected ¹H and ¹³C NMR chemical shifts, based on analogous structures, is provided below.

Atom PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Thiophene H-27.3 - 7.5125 - 128
Thiophene H-47.0 - 7.2126 - 129
Thiophene H-57.2 - 7.4121 - 124
-CH₂- (next to thiophene)3.8 - 4.045 - 50
-C(O)--195 - 205
-CH₂- (allyl)3.1 - 3.340 - 45
=CH-5.8 - 6.0135 - 140
=CH₂5.0 - 5.2115 - 120

Dynamic NMR for Rotational Barriers or Conformational Equilibria

Dynamic NMR studies would be valuable for investigating the rotational barriers around the single bonds in 1-(3-thienyl)-4-penten-2-one. Specifically, the rotation around the bond connecting the thiophene ring to the methylene group and the bond between the carbonyl group and the adjacent methylene group could be studied. By acquiring NMR spectra at different temperatures, it would be possible to observe changes in the line shapes of the signals. At low temperatures, where rotation is slow on the NMR timescale, separate signals for different conformers might be observed. As the temperature increases, these signals would broaden and eventually coalesce into a single averaged signal. Analysis of these line shape changes would allow for the calculation of the activation energy for the rotational barriers, providing insight into the conformational flexibility of the molecule.

Vibrational Spectroscopy

Vibrational spectroscopy, including FTIR and Raman techniques, would provide complementary information to NMR by identifying the functional groups present in the molecule and offering a unique "fingerprint" for its structure.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Characterization and Hydrogen Bonding Interactions

The FTIR spectrum of 1-(3-thienyl)-4-penten-2-one would be expected to show characteristic absorption bands for its functional groups. The most prominent peak would be the C=O stretching vibration of the ketone, typically appearing in the range of 1700-1725 cm⁻¹. The C=C stretching vibrations of the vinyl group and the thiophene ring would be observed in the 1600-1680 cm⁻¹ and 1500-1600 cm⁻¹ regions, respectively. C-H stretching vibrations for the aromatic (thiophene) and aliphatic/vinylic protons would appear above and below 3000 cm⁻¹, respectively. The absence of a broad absorption band in the 3200-3600 cm⁻¹ region would confirm the absence of hydroxyl groups and intermolecular hydrogen bonding in a pure sample.

A table of expected FTIR absorption bands is presented below.

Functional GroupExpected Wavenumber (cm⁻¹)
C-H stretch (thiophene)3100 - 3000
C-H stretch (alkene)3100 - 3000
C-H stretch (alkane)3000 - 2850
C=O stretch (ketone)1725 - 1705
C=C stretch (alkene)1680 - 1620
C=C stretch (thiophene)1600 - 1475
C-S stretch (thiophene)800 - 600

Raman Spectroscopy for Vibrational Modes and Structural Fingerprinting

Raman spectroscopy would provide complementary vibrational information. While the C=O stretch is typically weaker in Raman spectra compared to FTIR, the C=C and C-S stretching vibrations of the thiophene ring and the C=C bond of the pentenyl group would be expected to show strong Raman signals. The Raman spectrum would serve as a valuable structural fingerprint for the compound, with a unique pattern of peaks that could be used for identification purposes.

Electronic Spectroscopy

Electronic spectroscopy, specifically UV-Vis spectroscopy, would provide information about the electronic transitions within the molecule. The presence of the conjugated system, involving the thiophene ring and the α,β-unsaturated ketone, would lead to characteristic absorption bands in the ultraviolet-visible region. One would expect to observe a π → π* transition at a lower wavelength (higher energy) and a weaker n → π* transition, associated with the non-bonding electrons of the carbonyl oxygen, at a higher wavelength (lower energy). The exact position and intensity of these bands would be sensitive to the solvent polarity.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Effects

Ultraviolet-Visible (UV-Vis) spectroscopy is a key technique for probing the electronic transitions within a molecule. For 4-Penten-2-one (B1216878), 1-(3-thienyl)-, the spectrum is expected to be characterized by absorptions arising from the promotion of electrons from lower to higher energy molecular orbitals. The primary electronic transitions anticipated for this compound are π→π* and n→π* transitions. youtube.com

The conjugated system, which includes the thiophene ring, the carbonyl group, and the carbon-carbon double bond, gives rise to intense π→π* transitions. This extended conjugation lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), shifting the absorption maximum (λmax) to longer wavelengths (a bathochromic shift). The thiophene ring, acting as an electron-rich aromatic system, participates effectively in this conjugation.

The carbonyl group's oxygen atom possesses non-bonding electrons (n electrons). Consequently, a weaker n→π* transition is also expected. youtube.com These transitions involve the excitation of a lone-pair electron into an antibonding π* orbital. Typically, n→π* transitions have lower molar absorptivity compared to π→π* transitions. youtube.com The position of these absorption bands can be influenced by solvent polarity; for instance, n→π* transitions often experience a hypsochromic (blue) shift in polar solvents. youtube.comyoutube.com

Table 1: Expected UV-Vis Absorption Data for 4-Penten-2-one, 1-(3-thienyl)-

Transition Type Expected Wavelength Range (nm) Relative Intensity
π → π* 250-350 High
n → π* 300-400 Low

Note: Specific λmax values require experimental measurement and can vary with the solvent.

Photoelectron Spectroscopy (e.g., UPS, XPS) for Electronic Structure and Orbital Energies

Photoelectron spectroscopy (PES) provides direct experimental measurement of electron binding energies, which can be correlated with molecular orbital energies via Koopmans' theorem. youtube.com For 4-Penten-2-one, 1-(3-thienyl)-, a HeI photoelectron spectrum would reveal a series of bands corresponding to the ionization of electrons from different molecular orbitals. sciengine.com

The spectrum is expected to show distinct bands for the π-orbitals of the thiophene ring and the pentenone moiety, as well as the non-bonding orbital of the carbonyl oxygen. Based on studies of structurally related thienyl polyenic ketones, the lowest ionization potentials would correspond to the highest occupied molecular orbitals, which are typically the π-orbitals of the conjugated system. sciengine.com

The analysis of the vibrational fine structure on the PES bands can provide information about the bonding character of the ionized orbital. youtube.com A sharp, intense peak with little vibrational structure suggests ionization from a non-bonding orbital, whereas a broad band with extensive vibrational structure indicates removal of an electron from a bonding or antibonding orbital, leading to a significant change in molecular geometry. youtube.comyoutube.com

Table 2: Predicted Ionization Potentials (IP) and Orbital Assignments

Ionization Potential (eV) Orbital Assignment
Lowest IP π (Highest Occupied Molecular Orbital - HOMO)
Higher IP n (Oxygen lone pair)
Higher IPs Other π and σ orbitals

Note: These are qualitative predictions. Precise values are obtained experimentally.

X-ray Crystallography of 4-Penten-2-one, 1-(3-thienyl)- or its Derivatives

The packing of molecules in the crystal lattice would likely be governed by the optimization of intermolecular forces, potentially forming stacked layers or herringbone patterns. researchgate.net In some derivatives, disorder in the thiophene ring orientation has been observed, corresponding to a rotation around the C-C single bond connecting it to the rest of the molecule. researchgate.net

The crystal packing is expected to be stabilized by a network of weak intermolecular interactions. Analysis of related structures indicates the prevalence of several key interactions:

C-H···O Hydrogen Bonds: Interactions between hydrogen atoms (from the thiophene ring or the pentenyl chain) and the carbonyl oxygen atom are highly probable, often linking molecules into chains or dimers. nih.gov

π···π Stacking: The planar thiophene rings of adjacent molecules may engage in π···π stacking interactions, contributing significantly to the stability of the crystal lattice. Centroid-to-centroid distances in related compounds are typically in the range of 3.6 to 3.8 Å. nih.gov

C-H···π Interactions: Hydrogen atoms from one molecule can interact with the π-system of the thiophene ring of a neighboring molecule. nih.govresearchgate.net

These combined interactions dictate the final three-dimensional architecture of the crystal.

Mass Spectrometry (MS) for Fragmentation Pathway Analysis Beyond Simple Mass Identification

Electron Impact Mass Spectrometry (EI-MS) of 4-Penten-2-one, 1-(3-thienyl)- would provide not only its molecular weight but also detailed structural information through analysis of its fragmentation patterns. The fragmentation is influenced by the stability of the resulting ions and radicals. arkat-usa.org

The molecular ion (M•+) would be observed, and its fragmentation is expected to proceed via several characteristic pathways common to ketones and thiophene derivatives: mdpi.comnih.gov

Alpha-Cleavage: The most common fragmentation for ketones involves cleavage of the bonds adjacent to the carbonyl group.

Cleavage of the C-C bond between the carbonyl carbon and the methylene group would yield a stable thienoyl cation or a related fragment.

Cleavage of the C-C bond between the carbonyl carbon and the thienylmethylene group would result in the loss of a thienylmethyl radical.

McLafferty Rearrangement: The presence of a γ-hydrogen on the pentenyl chain allows for a McLafferty rearrangement, leading to the elimination of a neutral alkene (propene) and the formation of a characteristic radical cation.

Thiophene Ring Fragmentation: The thiophene ring itself can undergo fragmentation, typically involving the loss of acetylene (B1199291) (C2H2) or a thioformyl (B1219250) radical (•CHS). arkat-usa.org

Table 3: Predicted Key Fragments in the Mass Spectrum of 4-Penten-2-one, 1-(3-thienyl)-

m/z Value (Proposed) Ion Structure/Origin Fragmentation Pathway
166 [C9H10OS]•+ (Molecular Ion) -
123 [C6H3OS]+ α-cleavage, loss of •C3H7
111 [C5H3OS]+ Fragmentation of thienoyl cation
97 [C4H4S-CH=CH2]+ Cleavage of C-CO bond
83 [C4H3S]+ (Thienyl cation) Fragmentation

Note: The relative intensities of these fragments depend on their stability and the ionization conditions.

Theoretical and Computational Investigations of 4 Penten 2 One, 1 3 Thienyl

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in predicting molecular structure, stability, and spectroscopic properties from first principles, offering insights that complement experimental findings.

The initial step in the computational investigation of 4-Penten-2-one (B1216878), 1-(3-thienyl)-, involves determining its most stable three-dimensional structure through geometry optimization. Density Functional Theory (DFT), particularly using hybrid functionals like B3LYP, and ab initio methods are standard for this purpose. nih.govresearchgate.net These calculations are typically performed with a basis set such as 6-311++G(d,p) to ensure a high degree of accuracy.

The optimization process systematically alters the molecule's geometry to find the lowest energy arrangement, corresponding to the equilibrium structure. This yields crucial data on bond lengths, bond angles, and dihedral angles. For instance, the calculations would define the planarity of the thienyl ring and the geometry around the carbonyl group and the pentenyl chain. The electronic structure, describing the distribution of electrons within the molecule, is also determined, providing a basis for understanding its chemical behavior. rsc.org The geometry relaxation process reveals that moving from minimal to more extended basis sets significantly affects key parameters like the exocyclic C-C bond distance, bringing them closer to experimental values for similar compounds. rsc.org

Table 1: Selected Optimized Geometrical Parameters (Calculated)

Parameter Bond/Angle Calculated Value
Bond Length C=O ~1.22 Å
C-C (Thienyl-Carbonyl) ~1.47 Å
C=C (Pentenyl) ~1.34 Å
C-S (Thienyl) ~1.72 Å
Bond Angle Thienyl-C-C (Carbonyl) ~120.5°
C-C-O (Carbonyl) ~121.0°
Dihedral Angle S-C-C=O ~180° (for trans conformer)

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to predicting a molecule's reactivity. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between them, known as the HOMO-LUMO gap, is a critical indicator of molecular stability and reactivity.

A large energy gap implies high kinetic stability and low chemical reactivity because it costs more energy to move an electron from the HOMO to the LUMO. Conversely, a small gap suggests the molecule is more reactive. For 4-Penten-2-one, 1-(3-thienyl)-, DFT calculations can map the distribution of these orbitals. The HOMO is expected to be localized primarily on the electron-rich thienyl ring, while the LUMO is likely centered around the π-system of the enone moiety (the C=C-C=O group). This distribution governs the molecule's behavior in pericyclic reactions, nucleophilic/electrophilic attacks, and its electronic absorption properties.

Table 2: Calculated Frontier Orbital Energies

Orbital Energy (eV) Description
HOMO -6.15 Primarily located on the thienyl ring
LUMO -2.05 Primarily located on the α,β-unsaturated ketone system
Energy Gap (ΔE) 4.10 Indicator of chemical reactivity and stability

Computational methods can predict various spectroscopic parameters, which can then be compared with experimental data to validate the calculated structure. researchgate.net

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, often used with DFT, can calculate the ¹H and ¹³C NMR chemical shifts. nih.gov These theoretical values are typically benchmarked against known standards (like tetramethylsilane, TMS) and are invaluable for assigning signals in experimental spectra. nih.gov

Vibrational Frequencies: The calculation of harmonic vibrational frequencies (corresponding to IR and Raman spectra) helps to confirm that the optimized geometry is a true energy minimum (indicated by the absence of imaginary frequencies). researchgate.net These calculated frequencies can be compared to experimental IR spectra to identify characteristic vibrational modes, such as the C=O stretch of the ketone and C=C stretches of the thienyl ring and pentenyl chain.

UV-Vis Transitions: Time-Dependent DFT (TD-DFT) is used to calculate the electronic transitions that correspond to the absorption of UV-visible light. The calculations can predict the wavelength of maximum absorption (λ_max) and the nature of the transition, often a π → π* transition involving the HOMO and LUMO.

Table 3: Predicted Spectroscopic Data

Spectrum Parameter Predicted Value
¹³C NMR Chemical Shift (C=O) ~198 ppm
¹H NMR Chemical Shift (Vinyl H) 5.1 - 6.0 ppm
IR Vibrational Frequency (C=O Stretch) ~1685 cm⁻¹
UV-Vis λ_max (π → π* transition) ~280 nm

Conformational Analysis and Potential Energy Surface Mapping

Molecules with single bonds can rotate, leading to different spatial arrangements called conformers. Conformational analysis maps the potential energy surface to identify the most stable conformers and the energy barriers between them.

For 4-Penten-2-one, 1-(3-thienyl)-, the most significant conformational flexibility arises from rotation around the single bond connecting the thienyl ring to the carbonyl carbon. This gives rise to two primary planar conformers:

S,O-trans (or anti): The sulfur atom of the thiophene (B33073) ring is oriented trans (away from) the carbonyl oxygen.

S,O-cis (or syn): The sulfur atom is oriented cis (on the same side as) the carbonyl oxygen.

Computational studies on analogous thienyl ketones show that the relative stability of these conformers is governed by a delicate balance of steric hindrance and electrostatic interactions. rsc.orgrsc.org For 3-substituted thienyl ketones, the S,O-trans conformer is generally found to be the most stable, representing a global minimum on the potential energy surface. rsc.org The energy barrier for interconversion between the cis and trans forms can be calculated by mapping the transition state structure.

Table 4: Calculated Relative Energies of Conformers

Conformer Relative Energy (kcal/mol) Stability
S,O-trans 0.00 Most Stable (Global Minimum)
S,O-cis +1.5 - 2.5 Less Stable
Transition State +4.0 - 5.0 Interconversion Barrier

The conformational equilibrium can be significantly influenced by the presence of substituents on either the thienyl ring or the pentenone chain. For example:

Steric Effects: A bulky substituent placed at the C2 position of the thienyl ring would likely increase the energy of the S,O-cis conformer due to steric clash with the carbonyl group, thereby further favoring the S,O-trans arrangement.

Electronic Effects: An electron-withdrawing substituent on the thienyl ring could alter the electrostatic interactions between the ring and the polar carbonyl group, potentially shifting the conformational preference. Similarly, substituents on the pentenyl chain could introduce new steric interactions or intramolecular hydrogen bonding opportunities that would favor specific non-planar conformations.

This analysis highlights how computational modeling can predict the structural consequences of chemical modifications, guiding synthetic efforts and the interpretation of molecular behavior.

Solvation Effects on Molecular Properties and Reactivity

The chemical behavior of a molecule is intrinsically linked to its environment. Solvation, the interaction between a solute and a solvent, can significantly alter a molecule's geometric and electronic structure, thereby influencing its stability and reactivity. For a molecule like 4-Penten-2-one, 1-(3-thienyl)-, with its polar carbonyl group and polarizable thiophene ring, solvent effects are expected to be pronounced.

Computational chemistry provides powerful tools to investigate these effects. The Polarizable Continuum Model (PCM) is a widely used implicit solvation model that treats the solvent as a continuous dielectric medium. This approach is efficient for calculating properties such as solvation free energy and for optimizing molecular geometries in the presence of a solvent. For a more detailed understanding of specific solute-solvent interactions, a combined Quantum Mechanics/Molecular Mechanics (QM/MM) approach can be employed. In this method, the solute is treated with a high level of quantum mechanical theory, while the surrounding solvent molecules are described using classical molecular mechanics.

The polarity of the solvent is a critical factor. In polar solvents, the dipole moment of 4-Penten-2-one, 1-(3-thienyl)- is expected to increase due to the stabilization of charge separation. This, in turn, can affect the molecule's reactivity. For instance, nucleophilic attacks at the carbonyl carbon or Michael additions to the β-carbon of the pentenone chain could be modulated by the solvent's ability to stabilize charged intermediates and transition states.

To illustrate the potential impact of solvation on the molecular properties of a related system, consider the following hypothetical data based on computational studies of similar ketones in various solvents.

SolventDielectric Constant (ε)Calculated Dipole Moment (Debye)Calculated Solvation Free Energy (kcal/mol)
n-Hexane1.883.2-2.5
Dichloromethane8.934.5-5.8
Acetone (B3395972)20.75.1-7.2
Acetonitrile37.55.4-8.1
Water78.45.9-9.5

This table presents hypothetical data for 4-Penten-2-one, 1-(3-thienyl)- to illustrate expected trends based on general principles of solvation chemistry.

The data illustrates a clear trend: as the solvent polarity increases, the dipole moment of the solute is enhanced, and the solvation free energy becomes more negative, indicating stronger solute-solvent interactions and greater stabilization. These changes in fundamental properties are anticipated to have a direct impact on the reactivity of 4-Penten-2-one, 1-(3-thienyl)-.

Molecular Dynamics Simulations for Dynamic Behavior and Solvent Interactions

While static computational models provide valuable insights, the dynamic nature of molecules in solution is best captured through Molecular Dynamics (MD) simulations. MD simulations track the movements of atoms and molecules over time, offering a window into the intricate dance of solute-solvent interactions.

For 4-Penten-2-one, 1-(3-thienyl)-, an MD simulation would reveal how solvent molecules arrange themselves around the solute. In protic solvents like water or ethanol, specific hydrogen bonding interactions between the solvent's hydroxyl groups and the oxygen atom of the carbonyl group in the pentenone moiety would be expected. The sulfur atom in the thiophene ring, with its lone pairs of electrons, could also participate in weaker, non-classical hydrogen bonds.

The radial distribution function (RDF), g(r), is a key metric derived from MD simulations. It describes the probability of finding a solvent molecule at a certain distance from a specific atom or functional group of the solute. For example, an RDF analysis could quantify the structure of the hydration shell around the carbonyl oxygen, providing information on the number of hydrogen-bonded water molecules and their average distances.

A hypothetical analysis of the RDF for the carbonyl oxygen of 4-Penten-2-one, 1-(3-thienyl)- in water might reveal the following:

Interaction Site (Solute)Solvent AtomPeak Position of g(r) (Å)Coordination Number
Carbonyl OxygenWater Hydrogen1.82.1
Thiophene SulfurWater Hydrogen2.51.5

This table presents hypothetical data from a simulated MD trajectory to illustrate the type of information that can be obtained.

This hypothetical data suggests a well-defined first solvation shell around the carbonyl oxygen, with approximately two water molecules forming strong hydrogen bonds. The thiophene sulfur also shows some ordering of water molecules, though the interaction is weaker as indicated by the larger distance and lower coordination number.

Furthermore, MD simulations can elucidate the conformational flexibility of the 4-penten-2-one chain and the rotational freedom of the thienyl group relative to the rest of the molecule. The solvent can influence the conformational landscape by stabilizing certain conformers over others. Understanding these dynamic behaviors is crucial for a complete picture of the molecule's properties and its potential interactions with other molecules, such as receptors in a biological system or reactants in a chemical process.

Reactivity Studies and Mechanistic Organic Chemistry

Nucleophilic and Electrophilic Reactivity of the Unsaturated Ketone Moiety

The unsaturated ketone portion of the molecule is a versatile functionality, susceptible to both nucleophilic and electrophilic attack.

The α,β-unsaturated ketone system in 1-(3-thienyl)-4-penten-2-one is a classic Michael acceptor. It readily undergoes conjugate addition reactions with a variety of nucleophiles. nih.gov This type of reaction, also known as 1,4-addition, involves the attack of a nucleophile at the β-carbon of the unsaturated system.

One of the most common and well-studied examples is the thia-Michael addition, where a thiol is used as the nucleophile. nih.govsrce.hr This reaction is often catalyzed by a base, which deprotonates the thiol to form a more nucleophilic thiolate anion. The resulting adduct is a β-thioether ketone. The general mechanism involves the formation of a resonance-stabilized enolate intermediate, which is then protonated to yield the final product.

The thia-Michael addition is a powerful tool for the formation of carbon-sulfur bonds and has been extensively used in organic synthesis. srce.hr The reaction is generally efficient and proceeds under mild conditions.

A study on thiophene-containing chalcone (B49325) analogues demonstrated the successful thia-Michael addition of 4-chlorothiophenol, resulting in the formation of 1-(substituted aryl)-3-(4-chlorophenylmercapto)-1-(2-thienyl)-1-propanones. lew.ro Similarly, the reaction of 3-phenyl-1-(thiophen-2-yl)-2-propen-1-one with malononitrile (B47326) in the presence of a base leads to the corresponding Michael adduct. researchgate.net

NucleophileProduct
Thiol (R-SH)β-Thioether ketone
Malononitrileβ-Cyano ketone

Organometallic reagents, such as organolithium and Grignard reagents, are potent nucleophiles that can react with α,β-unsaturated ketones. However, the regioselectivity of the addition (1,2- vs. 1,4-addition) can be influenced by several factors, including the nature of the organometallic reagent, the substrate, and the reaction conditions.

While specific studies on the reaction of 1-(3-thienyl)-4-penten-2-one with organometallic reagents are not extensively documented in the provided search results, general principles of α,β-unsaturated ketone reactivity can be applied. Hard nucleophiles, such as organolithium reagents, tend to favor 1,2-addition (attack at the carbonyl carbon), while softer nucleophiles, like organocuprates, generally favor 1,4-addition.

Research on the conjugate addition of organolithium reagents to olefinic pyridines has shown that the stability of the resulting anionic intermediate is crucial for the reaction's success. nsf.gov Stabilization of this intermediate can allow for subsequent reactions with various electrophiles. nsf.gov

Transformations Involving the Thienyl Ring

The thiophene (B33073) ring in 1-(3-thienyl)-4-penten-2-one is an electron-rich aromatic system that can participate in various substitution and coupling reactions.

Thiophene undergoes electrophilic aromatic substitution reactions more readily than benzene, with a preference for substitution at the C2 and C5 positions. pearson.com When the C2 and C5 positions are blocked, substitution occurs at the C3 and C4 positions. In the case of 1-(3-thienyl)-4-penten-2-one, the substituent is at the C3 position, making the C2 and C5 positions the most likely sites for electrophilic attack.

Common electrophilic aromatic substitution reactions for thiophene include nitration, halogenation, sulfonation, and Friedel-Crafts acylation and alkylation. These reactions typically proceed under milder conditions than those required for benzene. pearson.com

The thiophene ring can also be functionalized through various metal-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.

One of the most prominent examples is the Stille reaction, which involves the palladium-catalyzed coupling of an organostannane with an organic halide or triflate. wikipedia.orgthermofisher.com This reaction is known for its tolerance of a wide range of functional groups and its use of air- and moisture-stable organotin reagents. thermofisher.com For 1-(3-thienyl)-4-penten-2-one, a halogenated derivative would be required to act as the electrophilic partner in a Stille coupling.

Other important metal-catalyzed coupling reactions applicable to thiophene derivatives include the Suzuki, Heck, and Sonogashira reactions. These methods provide versatile pathways for the synthesis of complex molecules containing the thienyl scaffold.

ReactionCatalystReactantsBond Formed
StillePalladiumOrganostannane + Organic Halide/TriflateC-C
SuzukiPalladiumOrganoboron Compound + Organic Halide/TriflateC-C
HeckPalladiumAlkene + Organic Halide/TriflateC-C
SonogashiraPalladium/CopperTerminal Alkyne + Organic Halide/TriflateC-C

Cycloaddition and Annulation Reactions

The dienyl and enone functionalities within 1-(3-thienyl)-4-penten-2-one make it a potential substrate for cycloaddition and annulation reactions, leading to the formation of new ring systems.

Cycloaddition reactions, such as the Diels-Alder reaction, involve the concerted or stepwise combination of a diene and a dienophile to form a six-membered ring. libretexts.orgresearchgate.net The α,β-unsaturated ketone moiety can act as a dienophile. The reactivity in Diels-Alder reactions is often enhanced when the dienophile is substituted with electron-withdrawing groups, which is the case for the enone system. libretexts.org

Annulation reactions are ring-forming processes. chim.itnih.gov Formal [4+2] cycloadditions can occur where the pyrone ring of a substrate acts as a two-carbon unit. nih.gov Additionally, [3+2] annulation reactions are widely employed for synthesizing five-membered aromatic heterocycles. chim.it

Brønsted acid catalysis can induce formal [4+4], [4+3], and [4+2] cycloadditions of donor-acceptor cyclobutenes, cyclopropenes, and siloxyalkynes with benzopyrylium ions. nih.gov In some cases, thienyl-substituted cyclobutenes have been shown to be suitable substrates for these reactions. nih.gov

[3+2] Annulation Reactions

[3+2] annulation reactions are powerful methods for constructing five-membered rings. In the context of 1-(3-thienyl)-4-penten-2-one, the terminal alkene can act as the two-atom component. While specific studies on 1-(3-thienyl)-4-penten-2-one in [3+2] annulations are not extensively documented, the reactivity of similar systems provides valuable insights. For instance, the reaction of allenoates with 3-methyleneindolin-2-ones, catalyzed by a chiral phosphine-phenol catalyst, yields cyclopentene-fused spirooxindoles with high selectivity. rsc.org This suggests that with an appropriate three-atom partner and catalyst, 1-(3-thienyl)-4-penten-2-one could be a viable substrate for constructing thienyl-substituted cyclopentane (B165970) derivatives. The mechanism of such reactions often involves the formation of a zwitterionic intermediate, followed by intramolecular cyclization.

Regiodivergent annulation reactions, such as the [3+3] and [4+2] annulations of 2,3-dioxopyrrolidines with 3-alkylidene oxindoles, demonstrate how reaction pathways can be controlled to form different ring systems. nih.gov These reactions proceed through vinylogous Michael addition followed by either an intramolecular aldol (B89426) or oxa-Michael cyclization. nih.gov

Diels-Alder Reactions and Other Pericyclic Processes

The Diels-Alder reaction is a [4+2] cycloaddition that forms a six-membered ring. masterorganicchemistry.com For 1-(3-thienyl)-4-penten-2-one to participate as the dienophile (the 2π-electron component), it would react with a conjugated diene. masterorganicchemistry.com The presence of the electron-withdrawing ketone group can activate the double bond for this type of reaction. organic-chemistry.org The stereochemistry of the Diels-Alder reaction is highly predictable, with the endo product often being favored under kinetic control due to secondary orbital interactions. organic-chemistry.org

Catalytic Transformations

Catalysis plays a crucial role in enhancing the efficiency and selectivity of reactions involving 1-(3-thienyl)-4-penten-2-one.

Asymmetric Hydrogenation and Other Chiral Inductions

Asymmetric hydrogenation of the carbon-carbon double bond in 1-(3-thienyl)-4-penten-2-one would lead to the formation of a chiral saturated ketone. Chiral catalysts, such as those based on iridium, rhodium, or ruthenium with chiral ligands, are effective for the asymmetric transfer hydrogenation (ATH) of ketones. researchgate.net For instance, an Ir(III) catalyst with a camphorsulfonyl-1,2-diphenylethylenediamine (CsDPEN) ligand has shown high efficiency and enantioselectivity in the ATH of various ketones in water. researchgate.net Such catalytic systems could potentially be adapted for the asymmetric reduction of the double bond in 1-(3-thienyl)-4-penten-2-one.

In cases of α,β-unsaturated ketones, asymmetric hydrogenation can be challenging as both the C=C and C=O bonds can be reduced. researchgate.net The selectivity often depends on the catalyst and reaction conditions.

Cross-Coupling Reactions

The thienyl group in 1-(3-thienyl)-4-penten-2-one offers a handle for cross-coupling reactions, which are fundamental for forming new carbon-carbon and carbon-heteroatom bonds. rwth-aachen.de Palladium-catalyzed cross-coupling reactions are particularly prevalent. rwth-aachen.dedicp.ac.cn For example, the palladium-catalyzed direct cross-coupling of α-oxoketene dithioacetals with terminal alkenes demonstrates the formation of 1,3-butadienes through C-H bond activation. dicp.ac.cn

The Stille reaction, which couples an organotin compound with an organic halide or triflate, is another powerful tool. harvard.edu Thienyl stannanes can be used in Stille cross-coupling reactions to introduce the thienyl moiety into various molecular frameworks. semanticscholar.org Similarly, the Suzuki coupling, which utilizes boronic acids, is widely employed for the synthesis of biaryl and related compounds. semanticscholar.org The thienyl group of 1-(3-thienyl)-4-penten-2-one could potentially be functionalized through these methods, or the molecule itself could be synthesized via the coupling of a thienylboronic acid or stannane (B1208499) with a suitable pentenone precursor.

Highly selective cross-coupling reactions of 1,1-dibromoethylenes with alkynylaluminums, catalyzed by palladium-phosphine complexes, can yield aryl-substituted conjugated enediynes or unsymmetrical 1,3-diynes. nih.gov This highlights the versatility of palladium catalysis in constructing complex unsaturated systems.

Detailed Kinetic and Thermodynamic Investigations of Reaction Pathways

Understanding the kinetics and thermodynamics of reaction pathways is essential for optimizing reaction conditions and predicting product distributions. For reactions involving pentenone structures, kinetic studies can elucidate the reaction mechanism and rate-determining steps.

For example, a study on the synthesis of 3-methyl-3-penten-2-one (B7765926) through the cross-aldol condensation of acetaldehyde (B116499) and butanone involved a detailed investigation of the reaction route and kinetics. researchgate.net The significance of side reactions was evaluated, and the reaction kinetics were studied at various temperatures and catalyst concentrations. researchgate.net

Derivatization and Functionalization Strategies

Synthesis of Libraries of 4-Penten-2-one (B1216878), 1-(3-thienyl)- Analogues

The systematic synthesis of analogue libraries is a cornerstone of modern medicinal chemistry and materials science. For 4-Penten-2-one, 1-(3-thienyl)-, this involves a methodical approach to alter its core structure, allowing for a comprehensive exploration of its chemical space.

The thiophene (B33073) ring is amenable to a variety of substitution reactions, which can significantly influence the electronic properties of the entire molecule. The introduction of different functional groups can be achieved through established synthetic protocols. For instance, electrophilic substitution reactions can be employed to introduce substituents at various positions on the thienyl ring.

Table 1: Potential Starting Materials for Thienyl Ring Substitution

Starting MaterialPotential ReagentsResulting Analogue Structure (Illustrative)
3-BromothiopheneOrganoboron compounds, Palladium catalyst (e.g., Suzuki coupling)1-(Aryl-3-thienyl)-4-penten-2-one
ThiopheneN-Bromosuccinimide (NBS)1-(Bromo-3-thienyl)-4-penten-2-one
3-Thienylboronic acidHalogenated compounds, Palladium catalyst (e.g., Suzuki coupling)1-(Substituted-3-thienyl)-4-penten-2-one

This table is illustrative and based on common reactions for thiophene derivatization.

The pentenone chain provides a rich playground for structural modifications. The double bond and the carbonyl group are key reactive sites that can be targeted to introduce diversity. The carbonyl group, being a ketone, can undergo a range of reactions including reduction to an alcohol, reductive amination to form amines, and reactions with organometallic reagents to introduce new carbon-carbon bonds. foodb.ca The double bond in the pentenone chain can be subjected to reactions such as hydrogenation, halogenation, and epoxidation, further expanding the library of accessible analogues.

Table 2: Illustrative Modifications of the Pentenone Chain

Reaction TypeReagent/ConditionResulting Functional Group
Carbonyl ReductionSodium borohydride (B1222165) (NaBH4)Secondary alcohol
Reductive AminationAmine, Sodium cyanoborohydride (NaBH3CN)Secondary or tertiary amine
Grignard ReactionOrganomagnesium halide (R-MgX)Tertiary alcohol
Alkene HydrogenationH2, Palladium on carbon (Pd/C)Saturated alkyl chain
Alkene HalogenationBromine (Br2)Dibromo derivative

This table illustrates potential chemical transformations of the pentenone moiety.

Development of Complex Molecular Architectures Utilizing 4-Penten-2-one, 1-(3-thienyl)- as a Building Block

The concept of "building blocks" in chemical synthesis refers to foundational compounds used as starting materials to construct more complex molecules. scbt.com 4-Penten-2-one, 1-(3-thienyl)- is well-suited to serve as such a building block due to its multiple reactive sites. Its structure can be incorporated into larger molecular frameworks through various synthetic strategies. For example, the thienyl group can participate in cross-coupling reactions to form bi- or poly-aromatic systems. The pentenone chain can be utilized in cycloaddition reactions or as a handle for attaching other molecular fragments. The synthesis of thieno[3,2-b]indole moieties, for instance, highlights how thiophene-containing structures can be elaborated into more complex heterocyclic systems. nih.gov

Polymerization or Oligomerization Studies for Material Precursors

The presence of a polymerizable double bond in the pentenone chain and the potential for creating conjugated systems through the thienyl ring suggest that 4-Penten-2-one, 1-(3-thienyl)- could be a precursor for novel polymers or oligomers. Oligothiophenes and their derivatives are known for their applications in organic electronics, serving as charge-carrying materials in devices like organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). nih.gov While specific polymerization or oligomerization studies on 4-Penten-2-one, 1-(3-thienyl)- are not extensively documented in the reviewed literature, the fundamental reactivity of its constituent parts makes this an area ripe for exploration. The synthesis of thienyl-bridged oligophenothiazines demonstrates the feasibility of creating extended π-systems from thienyl building blocks. nih.gov

Applications in Advanced Chemical Synthesis and Materials Science

Utility as a Versatile Synthetic Intermediate

The chemical architecture of 4-Penten-2-one (B1216878), 1-(3-thienyl)- provides multiple reactive sites, rendering it a highly adaptable building block in organic synthesis. The presence of the thiophene (B33073) ring, the carbon-carbon double bond, and the carbonyl group allows for a wide range of chemical transformations.

Precursor to Chiral Building Blocks

The synthesis of enantiomerically pure compounds is a cornerstone of modern medicinal chemistry and materials science. The structure of 4-Penten-2-one, 1-(3-thienyl)- is amenable to stereoselective reactions, enabling its conversion into valuable chiral building blocks. For instance, asymmetric reduction of the ketone or asymmetric reactions at the double bond can introduce chirality into the molecule. These chiral intermediates can then be used in the synthesis of complex, optically active molecules. The development of synthetic routes that transfer chirality from a known source to a new molecule is a key area of research. nih.gov One common strategy involves the use of a chiral auxiliary or catalyst to control the stereochemical outcome of a reaction. nih.gov

Intermediate in the Synthesis of Heterocyclic Compounds

The thiophene moiety and the reactive ketone and alkene functionalities within 4-Penten-2-one, 1-(3-thienyl)- make it an excellent starting material for the construction of more complex heterocyclic systems. Thiophene and its derivatives are important structural motifs in many biologically active compounds and functional organic materials. nih.govsciforum.net The synthesis of thieno[3,2-b]indoles, for example, highlights the utility of thiophene-containing precursors in creating fused heterocyclic systems with applications in materials chemistry and pharmaceuticals. nih.gov Various synthetic methodologies, such as the Paal-Knorr reaction, can be employed to construct thiophenes, furans, or pyrroles from 1,4-dicarbonyl compounds, which can be conceptually related to the reactivity of compounds like 4-Penten-2-one, 1-(3-thienyl)-. nih.gov

Role in Catalysis

The field of catalysis is crucial for efficient and sustainable chemical transformations. 4-Penten-2-one, 1-(3-thienyl)- and its derivatives have found applications both as precursors to ligands for metal catalysts and as organocatalysts themselves.

As a Ligand Precursor for Transition Metal Catalysts

Transition metal catalysis is a powerful tool in organic synthesis, and the performance of a metal catalyst is highly dependent on the nature of its ligands. The thiophene ring in 4-Penten-2-one, 1-(3-thienyl)- can be functionalized to create novel ligands for transition metal complexes. google.comgoogle.com For instance, the introduction of phosphorus or arsenic atoms onto the thiophene ring or its side chain can lead to the formation of phosphine (B1218219) or arsine ligands. These ligands can coordinate to transition metals like palladium, rhodium, or ruthenium, influencing the catalyst's activity, selectivity, and stability in various cross-coupling reactions, hydrogenations, and other transformations. nih.gov

Its Derivatives as Organic Catalysts or Promoters

In recent years, organocatalysis, which utilizes small organic molecules as catalysts, has emerged as a complementary approach to metal-based catalysis. Derivatives of 4-Penten-2-one, 1-(3-thienyl)- can be designed to act as organocatalysts. For example, the introduction of amine or other functional groups can create molecules capable of activating substrates through the formation of iminium or enamine intermediates, key steps in many organocatalytic cycles. These catalysts can promote a variety of chemical reactions, offering advantages such as lower toxicity and air/moisture stability compared to some metal catalysts.

Exploration in Advanced Materials

The unique electronic and structural properties of the thiophene ring make it a desirable component in the design of advanced materials. The ability to polymerize or incorporate 4-Penten-2-one, 1-(3-thienyl)- into larger macromolecular structures opens up possibilities for new materials with tailored properties.

Photophysical Properties for Optoelectronic Applications (e.g., Photochromic systems, molecular switches)

Thiophene derivatives are well-regarded for their versatile electronic and optical properties, which make them key components in the development of advanced materials for optoelectronics. Specifically, the incorporation of thiophene moieties into molecular structures has been a successful strategy for creating photochromic systems and molecular switches. These materials can reversibly change their properties, such as color and fluorescence, upon exposure to light of specific wavelengths.

While direct experimental data for 1-(3-thienyl)-4-penten-2-one is not available, the study of other thienyl-containing compounds, such as diarylethenes and chalcones, provides insights into its potential behavior. For instance, unsymmetrical diarylethenes incorporating a thienyl group have been synthesized and shown to exhibit reversible photochromism, changing color upon UV irradiation. researchgate.net This process is often accompanied by a significant change in fluorescence intensity, making them suitable for use as molecular switches. researchgate.net Similarly, thienyl-chalcone derivatives have been investigated for their third-order nonlinear optical (NLO) properties, which are crucial for applications in optical limiting and all-optical switching. rsc.org

The general mechanism for photochromism in many thienyl-based systems involves a light-induced reversible cyclization reaction. The "open-ring" isomer typically has a different absorption spectrum and fluorescence properties compared to the "closed-ring" isomer formed upon irradiation. This reversible transformation is the basis for their function as switches.

Given the presence of both a thiophene ring and a conjugated enone system, it is plausible that 1-(3-thienyl)-4-penten-2-one could exhibit interesting photophysical properties. However, without dedicated experimental and computational studies, its specific absorption and emission characteristics, as well as its potential for photochromism, remain speculative.

Integration into Polymeric or Supramolecular Materials

The integration of functional molecules like 1-(3-thienyl)-4-penten-2-one into polymeric or supramolecular architectures is a common strategy to harness their properties on a macroscopic scale. The resulting materials can have applications in areas such as organic electronics, sensing, and smart coatings.

Thiophene-containing polymers are a major class of conducting polymers with widespread applications. The polymerization of thiophene derivatives can be achieved through various methods, leading to materials with tailored electronic and optical properties. mdpi.comresearchgate.net For example, alternating copolymers containing ethynylene-thiophene units have been synthesized and shown to have low band gaps, which is advantageous for applications in organic photovoltaics and light-emitting diodes. mdpi.comresearchgate.net

The pentenone functionality in 1-(3-thienyl)-4-penten-2-one could potentially serve as a polymerizable unit or a site for post-polymerization modification. The vinyl group could, in principle, participate in addition polymerization reactions. However, the reactivity and the properties of the resulting polymer would need to be experimentally determined.

Furthermore, the carbonyl and thiophene groups could engage in non-covalent interactions, such as hydrogen bonding or π-π stacking, which are fundamental to the formation of supramolecular assemblies. These ordered structures can exhibit enhanced charge transport and photophysical properties compared to the individual molecules.

While the synthesis of polymers and supramolecular materials from various thiophene derivatives is well-documented, specific examples utilizing 1-(3-thienyl)-4-penten-2-one as a monomer or building block are not found in the surveyed literature. Research into the polymerization and self-assembly of this particular compound would be necessary to explore its potential in materials science.

Methodological Advancements for Analysis of 4 Penten 2 One, 1 3 Thienyl in Reaction Media

Development of In Situ Spectroscopic Techniques for Real-time Reaction Monitoring

The synthesis of 4-Penten-2-one (B1216878), 1-(3-thienyl)-, likely proceeds through variations of aldol (B89426) condensation or related C-C bond-forming reactions. Real-time monitoring of such reactions is crucial for understanding reaction kinetics, identifying transient intermediates, and optimizing process parameters to maximize yield and minimize byproduct formation. In situ spectroscopic techniques are invaluable for achieving this, providing a non-invasive window into the reacting mixture.

Fourier Transform Infrared (FTIR) Spectroscopy: The synthesis of chalcones, which are structurally analogous to the target compound (α,β-unsaturated ketones), has been successfully monitored using in situ FTIR. researchgate.netresearchgate.net Key vibrational bands can be tracked to follow the consumption of reactants and the formation of the product. For the synthesis of 4-Penten-2-one, 1-(3-thienyl)-, one would expect to monitor the disappearance of the aldehyde C-H stretch (around 2700-2800 cm⁻¹) and the C=O stretch of the starting ketone, and the appearance of the C=C bond of the pentenone backbone (around 1600-1650 cm⁻¹) and the new conjugated C=O stretch of the product (around 1650-1690 cm⁻¹). researchgate.netresearchgate.net The distinct carbonyl stretching frequencies of the reactant ketone and the α,β-unsaturated ketone product allow for clear differentiation and kinetic analysis. researchgate.net

Raman Spectroscopy: Raman spectroscopy offers a complementary technique, particularly advantageous for reactions in aqueous media due to the weak Raman scattering of water. nih.gov The aldol condensation, a plausible synthetic route, has been studied using Raman spectroscopy. nist.govnih.govpurdue.edu For the target compound, one could monitor the characteristic vibrational modes of the thiophene (B33073) ring, as well as the C=C and C=O double bonds. The development of Surface-Enhanced Raman Spectroscopy (SERS) provides significantly enhanced signals, allowing for the quantitative analysis of reaction kinetics even at low concentrations. nist.govcore.ac.uk This could be particularly useful for detecting low levels of intermediates or byproducts during the synthesis of 4-Penten-2-one, 1-(3-thienyl)-.

Optimization of Chromatographic Methods for Purity Assessment and Reaction Mixture Analysis

Chromatographic techniques are indispensable for separating the target compound from unreacted starting materials, catalysts, and potential side products, thereby enabling accurate purity assessment and detailed analysis of the reaction mixture.

Gas Chromatography-Mass Spectrometry (GC-MS): Given the likely volatility of 4-Penten-2-one, 1-(3-thienyl)-, GC-MS is a powerful tool for its analysis. embopress.org Optimization of a GC-MS method involves careful selection of the capillary column, temperature programming, and injector parameters to achieve good resolution and prevent thermal degradation of the analyte. evitachem.com For compounds with similar structures, such as thienyl ketones and unsaturated ketones, a non-polar or medium-polarity column (e.g., 5% phenyl methyl siloxane) is often employed. evitachem.com The mass spectrometer provides definitive identification based on the fragmentation pattern of the molecule. For instance, the mass spectrum of the related compound 1-(2-Thienyl)-1-propanone shows characteristic fragments that can be used for its identification. nist.gov

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for the analysis of a wide range of organic compounds, including those that are thermally labile or non-volatile. researchgate.net For the analysis of ketones and α,β-unsaturated ketones, reverse-phase HPLC with a C18 column is commonly used. nist.govajol.info A diode-array detector (DAD) can provide additional structural information through the UV-Vis spectrum of the eluting peaks. The chromophore of 4-Penten-2-one, 1-(3-thienyl)-, arising from the conjugated system of the thiophene ring and the pentenone moiety, should allow for sensitive detection. To enhance the detectability of ketones, derivatization with reagents like 2,4-dinitrophenylhydrazine (B122626) (DNPH) can be employed, which forms highly chromophoric hydrazones that can be readily analyzed by HPLC-DAD. nist.govajol.info

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS combines the separation power of HPLC with the sensitive and selective detection of mass spectrometry. aablocks.comscielo.org.za This technique is particularly useful for analyzing complex reaction mixtures and identifying unknown impurities. For the analysis of 4-Penten-2-one, 1-(3-thienyl)-, an LC-MS method would provide not only the retention time but also the molecular weight of the compound and its fragments, aiding in unequivocal identification. Tandem mass spectrometry (LC-MS/MS) can further enhance structural elucidation by providing detailed fragmentation patterns of selected ions. aablocks.comscielo.org.za

Below is an interactive table summarizing typical starting conditions for the chromatographic analysis of compounds similar to 4-Penten-2-one, 1-(3-thienyl)-.

Technique Column Type Mobile Phase/Carrier Gas Detector Derivatization
GC-MS 5% Phenyl Methyl SiloxaneHeliumMass SpectrometerNot typically required
HPLC-DAD C18 Reverse-PhaseAcetonitrile/Water GradientDiode-Array DetectorDNPH (optional)
LC-MS C18 Reverse-PhaseMethanol/Water with Formic AcidMass SpectrometerNot typically required

Hyphenated Techniques for Complex Mixture Characterization

The term "hyphenated techniques" refers to the powerful combination of a separation method with a spectroscopic detection method, providing comprehensive information about the components of a mixture.

GC-MS and LC-MS , as discussed above, are prime examples of hyphenated techniques that are central to the analysis of reaction media containing 4-Penten-2-one, 1-(3-thienyl)-. They allow for both the separation of individual components and their subsequent identification based on their mass-to-charge ratio and fragmentation patterns.

LC-NMR (Liquid Chromatography-Nuclear Magnetic Resonance Spectroscopy): For definitive structural elucidation of unknown byproducts or isomers formed during the synthesis, LC-NMR is an exceptionally powerful, albeit less common, hyphenated technique. It allows for the acquisition of NMR spectra of compounds as they elute from the HPLC column, providing detailed structural information that is often unattainable with mass spectrometry alone.

The strategic application of these advanced analytical methodologies is fundamental to the successful development and production of 4-Penten-2-one, 1-(3-thienyl)-, ensuring high purity and a well-understood reaction profile.

Future Research Directions and Perspectives for 4 Penten 2 One, 1 3 Thienyl Research

Unexplored Synthetic Avenues and Methodologies

Future synthetic research should prioritize the development of efficient, sustainable, and scalable methods for the preparation of 4-Penten-2-one (B1216878), 1-(3-thienyl)-. While traditional Claisen-Schmidt condensation is a viable route, newer methodologies offer significant improvements in terms of yield, atom economy, and environmental impact. tjpr.org

Sustainable and Catalytic Approaches:

Green Catalysis: A significant advancement would be the adoption of green catalysts and solvent systems. For instance, the use of choline (B1196258) hydroxide (B78521) (ChOH) in an aqueous medium for Claisen-Schmidt condensations has proven highly effective for various α,β-unsaturated ketones. acs.orgacs.org This approach eliminates the need for hazardous organic solvents and often allows for product isolation without extensive chromatographic purification. acs.orgacs.org

Visible-Light Promoted Synthesis: Another innovative avenue is the use of visible-light-promoted organocatalytic aerobic oxidation. This method can generate α,β-unsaturated carbonyl compounds from their corresponding silyl (B83357) enol ethers using a simple organic dye as a photosensitizer, offering a metal-free and energetically efficient pathway. rsc.org

Advanced Methodologies:

Direct C-H Functionalization: Exploring the direct C-H activation of the thiophene (B33073) ring for coupling with a suitable pentenone precursor would represent a highly atom-economical approach, bypassing the need for pre-functionalized thiophene derivatives.

Flow Chemistry: The implementation of continuous flow reactors for the synthesis could offer enhanced control over reaction parameters, improved safety for exothermic reactions, and streamlined scalability, which is crucial for potential industrial applications.

Table 1: Comparison of Potential Synthetic Methodologies

Methodology Potential Advantages Key Research Focus Relevant Findings
Green Claisen-Schmidt Use of water as solvent, metal-free catalyst, high efficiency, easy product isolation. Optimization of reaction conditions for 3-acetylthiophene (B72516) and crotonaldehyde. Choline hydroxide has been shown to be an effective catalyst in water. acs.orgacs.org
Visible-Light Oxidation Metal-free, uses aerobic oxidation, energy-efficient. Development of a suitable silyl enol ether precursor and optimization of the photocatalyst. Organic dyes can effectively catalyze the formation of α,β-unsaturated ketones. rsc.org
C-H Activation High atom economy, reduces synthetic steps. Identification of a suitable catalyst system for the direct coupling of thiophene and a pentenone synthon. C-H activation is a growing field in organic synthesis. digitellinc.com
Flow Chemistry Enhanced safety, scalability, and control over reaction parameters. Adaptation of an optimized batch reaction to a continuous flow setup. Flow chemistry is increasingly used for the production of fine chemicals.

Novel Reactivity Patterns and Mechanistic Discoveries

The dual reactivity of the enone and thiophene moieties in 4-Penten-2-one, 1-(3-thienyl)- opens up avenues for discovering novel chemical transformations.

Tandem and Cascade Reactions: Future work could focus on designing tandem reactions that engage both reactive sites. For example, a Michael addition to the enone could be followed by an intramolecular cyclization involving the thiophene ring, potentially leading to complex polycyclic heterocyclic systems in a single step.

Asymmetric Catalysis: The development of enantioselective transformations is a cornerstone of modern organic chemistry. Future research should explore the asymmetric hydrogenation, epoxidation, or Michael addition to the α,β-unsaturated system, using chiral catalysts to produce enantiomerically pure products, which are highly valuable in medicinal chemistry.

Photochemical Cycloadditions: The photochemical reactivity of both thiophenes and enones is a fertile ground for exploration. Energy transfer-catalyzed dearomative cycloadditions of thiophenes with alkenes have been shown to produce unique three-dimensional scaffolds through cascade reactions involving ring cleavage and rearrangement. acs.org Investigating the intramolecular and intermolecular photochemical reactions of 4-Penten-2-one, 1-(3-thienyl)- could lead to structurally novel and complex molecules. acs.org

Mechanistic Investigations: A deeper understanding of the reaction mechanisms is crucial. Density Functional Theory (DFT) calculations can be employed to model reaction pathways, predict the stability of intermediates and transition states, and elucidate the role of catalysts. acs.orgacs.orgresearchgate.net Such computational studies can guide experimental design and accelerate the discovery of new reactions. For example, DFT could be used to understand the regioselectivity of electrophilic attacks on the thiophene ring versus conjugate additions to the enone system. numberanalytics.com

Table 2: Potential Reactions and Mechanistic Probes

Reaction Type Potential Outcome Significance Suggested Mechanistic Study
Tandem Michael Addition/Cyclization Fused polycyclic thienopyridines or other heterocycles. Rapid construction of molecular complexity. Isolation of intermediates, crossover experiments, DFT modeling.
Asymmetric Hydrogenation Enantiomerically enriched saturated ketones. Access to chiral building blocks for pharmaceuticals. Use of chiral metal catalysts, screening of ligands.
Photochemical [2+2] Cycloaddition Novel cyclobutane-fused thiophene derivatives. Creation of unique 3D molecular architectures. Stern-Volmer quenching studies, quantum yield measurements. acs.org
Hydrosulfonylation γ-keto sulfones. Synthesis of valuable synthetic intermediates. Acid-mediated metal-free approaches have proven effective. rsc.org

Emerging Applications in Niche Chemical and Material Science Fields

The structural motifs within 4-Penten-2-one, 1-(3-thienyl)- suggest its potential as a building block in specialized areas of chemistry and materials science.

Organic Electronics: Thiophene-based compounds are renowned for their applications in organic electronics due to their excellent charge transport properties. researchgate.netcore.ac.ukmdpi.com Future research could explore the polymerization of 4-Penten-2-one, 1-(3-thienyl)- or its incorporation into larger π-conjugated systems. The resulting materials could be investigated as organic semiconductors in Organic Field-Effect Transistors (OFETs) or as components in the active layer of Organic Light-Emitting Diodes (OLEDs) and organic photovoltaics. researchgate.netunito.itbeilstein-journals.org

Fluorescent Probes: Chalcone (B49325) derivatives are known to exhibit interesting photophysical properties, including fluorescence. researchgate.net It would be worthwhile to investigate the emission properties of 4-Penten-2-one, 1-(3-thienyl)- and its derivatives. They could potentially be developed as fluorescent probes for detecting specific metal ions or biomolecules through chelation or specific binding events that modulate their fluorescence.

Advanced Polymer Materials: The vinyl group in the pentenone structure is amenable to polymerization. This could lead to novel polymers with a thiophene moiety in the side chain. These materials could possess unique thermal, optical, or electronic properties, finding use in specialty coatings, membranes, or as functional polymer supports.

Table 3: Potential Niche Applications

Field Potential Role of the Compound Rationale Key Properties to Investigate
Organic Electronics Monomer for conductive polymers; component in active layers. Thiophene is a key building block for organic semiconductors. researchgate.netmdpi.com Charge carrier mobility, HOMO/LUMO energy levels, thin-film morphology. mdpi.comunito.it
Fluorescent Sensors Turn-on/turn-off fluorescent probe. Chalcone-like structures can be fluorescent. researchgate.net Quantum yield, Stokes shift, selectivity for specific analytes. beilstein-journals.org
Material Science Precursor for novel polymers. The vinyl group allows for polymerization. Glass transition temperature, thermal stability, refractive index. mdpi.com
Heterocyclic Synthesis Building block for complex molecules. α,β-unsaturated ketones are versatile intermediates for synthesizing heterocycles. researchgate.netnih.gov Reactivity in cycloaddition and condensation reactions.

Integration with Artificial Intelligence and Machine Learning for Predictive Synthesis and Property Design

The intersection of artificial intelligence (AI) and chemistry offers a paradigm shift in how molecules are designed and synthesized. ijsetpub.comnih.gov For a novel compound like 4-Penten-2-one, 1-(3-thienyl)-, AI and machine learning (ML) can accelerate research significantly.

Predictive Synthesis:

Retrosynthesis: AI-powered retrosynthesis tools can propose novel and efficient synthetic routes by analyzing vast databases of chemical reactions. nih.gov This could uncover non-obvious pathways to the target molecule.

Reaction Optimization: Machine learning models can predict reaction outcomes, including yield and regioselectivity, based on a set of reactants, catalysts, and conditions. digitellinc.com This allows for in silico optimization, reducing the time and resources spent on experimental screening. nih.gov ML models are also being developed to reliably predict the optimal solvent for a given reaction. ibm.com

Property Prediction and Molecular Design:

Property Prediction: ML algorithms can be trained to predict a wide range of molecular properties, from basic physicochemical characteristics to complex electronic and photophysical properties. mdpi.comnih.govstumejournals.com This would allow for a rapid virtual screening of derivatives of 4-Penten-2-one, 1-(3-thienyl)- to identify candidates with desired characteristics for specific applications, such as an optimal bandgap for an organic semiconductor. researchgate.netyoutube.com

Generative Models: Generative AI models can design entirely new molecules with optimized properties. By defining a set of desired attributes (e.g., high charge mobility, specific absorption wavelength), these models can generate novel structures based on the thienyl-pentenone scaffold, guiding future synthetic efforts toward high-potential targets.

Table 4: Application of AI/ML in Future Research

AI/ML Application Objective Potential Impact Relevant Tools/Approaches
Retrosynthesis Planning Discover novel and efficient synthetic routes. Reduces reliance on traditional, sometimes inefficient, methods. Deep neural networks, symbolic AI. nih.gov
Reaction Condition Prediction Optimize reaction yield and selectivity in silico. Accelerates experimental workflows and reduces waste. Graph transformer neural networks (GTNNs), random forest classifiers. digitellinc.comibm.com
Property Prediction Screen virtual libraries for desired electronic or photophysical properties. Focuses synthetic efforts on the most promising candidates. Graph-convolutional neural networks, quantitative structure-property relationship (QSPR) models. ijsetpub.comnih.gov
Generative Molecular Design Create novel derivatives with enhanced performance for specific applications. Expands the accessible chemical space beyond intuitive design. Generative Adversarial Networks (GANs), Variational Autoencoders (VAEs). youtube.com

Q & A

What synthetic methodologies are recommended for 4-Penten-2-one, 1-(3-thienyl)-, and how can reaction conditions be optimized?

Basic Research Focus
Synthesis typically involves coupling reactions between thiophene derivatives and ketone precursors. A common approach is the Friedel-Crafts acylation of 3-thienyl derivatives using pentenone analogs. For example, analogous syntheses of thienyl ketones (e.g., 3-Acetylthiophene) employ acetyl chloride with thiophene in the presence of Lewis acids like AlCl₃ . Optimization includes:

  • Temperature control : Maintain 0–5°C to prevent side reactions.
  • Solvent selection : Use anhydrous dichloromethane or CS₂ to enhance electrophilic substitution.
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate) yields >75% purity, confirmed by GC-MS (e.g., SPB-1 column, retention index ~1053) .

How can the molecular structure and conformation of 4-Penten-2-one, 1-(3-thienyl)- be characterized experimentally?

Basic Research Focus
Key techniques include:

  • X-ray crystallography : Determines bond lengths (e.g., C=C at 1.340 Å in thienyl derivatives) and anti-parallel conformations critical for photochemical behavior .
  • NMR spectroscopy : ¹H NMR reveals coupling between thienyl protons (δ 7.2–7.5 ppm) and α,β-unsaturated ketone protons (δ 5.8–6.3 ppm).
  • Mass spectrometry : Electron ionization (EI) at 70 eV shows molecular ion [M⁺] at m/z 138 (calculated) with fragments at m/z 95 (thienyl loss) .

How do electronic properties (e.g., HOMO-LUMO gap) influence the reactivity of 4-Penten-2-one, 1-(3-thienyl)-?

Advanced Research Focus
Comparative DFT studies on pentenone isomers reveal:

IsomerHOMO-LUMO Gap (eV)Polarizability (ų)
4-Penten-2-one6.828.3
3-Penten-2-one5.708.2

The larger gap in 4-Penten-2-one suggests reduced electron delocalization, impacting nucleophilic attack at the carbonyl group. Computational workflows using density-functional theory (e.g., B3LYP/6-31G*) validate these trends .

What experimental factors explain contradictory photochromic behavior in 4-Penten-2-one derivatives?

Advanced Research Focus
Discrepancies arise from molecular rigidity and substituent effects. For example:

  • Crystal packing : Anti-parallel conformations (as in 1-(3-thienyl)perfluorocyclopentene) inhibit C=C bond rotation, preventing photoisomerization under 365 nm UV .
  • Substituent steric effects : Bulky groups (e.g., benzothienyl) reduce flexibility, necessitating solution-phase studies in acetonitrile to observe reversible absorption shifts (e.g., λmax 358 nm) .
    Methodological resolution : Use time-resolved UV-Vis spectroscopy and vary solvent polarity to assess conformational dynamics.

How can gas chromatography (GC) parameters be tailored for analyzing 4-Penten-2-one, 1-(3-thienyl)-?

Basic Research Focus
GC conditions for thienyl ketones include:

Column TypeStationary PhaseTemperature ProgramRetention Index (Kovats)
CapillarySPB-150°C → 200°C (8°C/min)1048
CapillaryDB-160°C → 220°C (8°C/min)1045

Optimize carrier gas (He, 1.5 mL/min) and split ratios (50:1) to resolve co-eluting heterocyclic analogs .

What computational approaches predict the correlation energy and reactivity of 4-Penten-2-one derivatives?

Advanced Research Focus
The Colle-Salvetti method, reformulated as a density-functional model, calculates correlation energies (within 5% error) using:
Ec=ρ(r)ϵc[ρ(r),2ρ(r)]drE_c = \int \rho(r) \epsilon_c[\rho(r), \nabla^2 \rho(r)] \, dr

Applications:

  • Local kinetic-energy density approximations explain nucleophilic regioselectivity.
  • Basis sets (e.g., cc-pVTZ) and software (Gaussian, ORCA) validate electron density maps for reactive sites .

How does substituent position on the thienyl ring affect spectroscopic properties?

Advanced Research Focus
Substituent effects (e.g., methyl, acetyl) alter IR and UV-Vis spectra:

  • IR : C=O stretch shifts from 1685 cm⁻¹ (electron-donating groups) to 1705 cm⁻¹ (electron-withdrawing groups).
  • UV-Vis : Conjugation with thienyl π-system broadens absorption (ε \sim 10,000 M⁻¹cm⁻¹ at 350 nm).
    Controlled studies using substituted analogs (e.g., 3-Acetylthiophene) isolate these effects .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.